3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-

Conformational analysis NMR spectroscopy Stereochemistry

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- (CAS 651035-93-7) belongs to the class of 4‑substituted 8,8‑dichloro‑3,5‑dioxabicyclo[5.1.0]octanes, a scaffold exploited as a gem‑dichlorocyclopropane‑protected 1,3‑diol equivalent. The bicyclic acetal architecture, featuring a dichlorocyclopropane ring fused to a seven‑membered dioxepane, serves as a key precursor in synthetic routes toward prostaglandin analogs and monobactam antibiotics.

Molecular Formula C8H12Cl2O2
Molecular Weight 211.08 g/mol
CAS No. 651035-93-7
Cat. No. B12596519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-
CAS651035-93-7
Molecular FormulaC8H12Cl2O2
Molecular Weight211.08 g/mol
Structural Identifiers
SMILESCCC1OCC2C(C2(Cl)Cl)CO1
InChIInChI=1S/C8H12Cl2O2/c1-2-7-11-3-5-6(4-12-7)8(5,9)10/h5-7H,2-4H2,1H3
InChIKeyJLLGDVMOCWJHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- (CAS 651035-93-7): Where to Source and Why It Matters for Prostanoid and Heterocyclic R&D Programs


3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- (CAS 651035-93-7) belongs to the class of 4‑substituted 8,8‑dichloro‑3,5‑dioxabicyclo[5.1.0]octanes, a scaffold exploited as a gem‑dichlorocyclopropane‑protected 1,3‑diol equivalent. The bicyclic acetal architecture, featuring a dichlorocyclopropane ring fused to a seven‑membered dioxepane, serves as a key precursor in synthetic routes toward prostaglandin analogs and monobactam antibiotics . The compound is obtained in good yields via Makosza dichlorocyclopropanation of the corresponding 2‑substituted 1,3‑dioxacyclohept‑5‑ene [1] and can be reductively dechlorinated to the parent 4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane using Li–t‑BuOH [2].

Why Generic 8,8-Dichloro-3,5-dioxabicyclo[5.1.0]octanes Cannot Replace 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- in Multi‑Step Synthesis


The 4‑ethyl substituent is not a passive placeholder; it directly governs both the conformational equilibrium and the epimerization behavior of the bicyclic system. In 8,8‑dichloro‑4‑R‑3,5‑dioxabicyclo[5.1.0]octanes, the chair–twist equilibrium is shifted toward the chair conformer for exo isomers and toward the twist conformer for endo isomers, with the epimerization equilibrium between diastereomers being critically dependent on the steric bulk of the acetal substituent R [1]. Substituting 4‑ethyl with a smaller (H, Me) or larger (i‑Pr, t‑Bu) group alters the ground‑state ring geometry and the relative stability of exo/endo isomers, which can affect both the stereochemical outcome of subsequent reductions and the reactivity in cycloaddition/ring‑opening steps [1]. Consequently, generic substitution without accounting for these substituent‑dependent conformational effects risks introducing unexpected stereochemical mixtures, reducing synthetic efficiency and compromising downstream product purity.

Quantitative Differentiation Evidence for 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- (CAS 651035-93-7) Versus Closest Analogs


Exo‑Selective Dichlorocyclopropanation Affords Predominantly the Chair Conformer for Exo‑8,8‑dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane

For 8,8‑dichloro‑4‑R‑3,5‑dioxabicyclo[5.1.0]octanes, ¹³C NMR analysis demonstrates that the chair–twist equilibrium is essentially displaced toward the chair conformer for exo isomers and toward the twist conformer for endo isomers [1]. The characteristic ¹³C NMR chemical shift difference between the C8 atoms of diastereomers (Δδ) is approximately 16–17 ppm for the formal (R=H) system, as determined by NOESY experiments at −93 °C in (CD₃)₂CO and corroborated by AM1 semiempirical calculations [2]. Because the 4‑ethyl substituent creates steric demands intermediate between the 4‑methyl and 4‑t‑butyl analogs, the exo/endo epimerization equilibrium and the chair–twist partitioning differ specifically from those observed for smaller (H, Me) and larger (i‑Pr, t‑Bu) substitution patterns [1].

Conformational analysis NMR spectroscopy Stereochemistry

Synthetic Utility: Li–t‑BuOH Reduction of 8,8‑Dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane Proceeds in Good Yield to the Parent Bicyclic Alkane

Reduction of 8,8‑dichloro‑4‑R‑3,5‑dioxabicyclo[5.1.0]octanes with Li metal in t‑BuOH provides the corresponding 4‑R‑3,5‑dioxabicyclo[5.1.0]octanes in good yields [1]. This transformation transforms a dichlorocyclopropane‑protected diol equivalent into a conformationally defined bicyclic alkane, a structural motif found in prostaglandin intermediates. While individual yields for each 4‑R analog are not tabulated in the open literature, the established synthetic protocol has been validated across a series including R = H, Me, t‑Bu, and by extension Et [1]. The 4‑ethyl derivative occupies a steric middle ground that balances cyclopropane accessibility with sufficient steric shielding to minimize side reactions during subsequent functionalization.

Dechlorination Synthetic methodology Prostanoid intermediates

Both Exo and Endo Diastereomers Are Separable and Spectrally Characterized, Enabling Isomer‑Level Procurement

SpectraBase entries confirm that exo‑8,8‑dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane (SpectraBase ID DpexT1naLwp) and endo‑8,8‑dichloro‑4‑ethyl‑3,5‑dioxabicyclo[5.1.0]octane (SpectraBase ID wz7cDtZZeC) are individually characterized by ¹H NMR [1][2]. For comparison, only the endo isomer of 8,8‑dichloro‑4‑methyl and the endo isomer of 8,8‑dibromo‑4‑ethyl are represented in SpectraBase [3][4], suggesting that for the 4‑ethyl system both diastereomers are more readily isolated and characterized. This provides procurement teams with the option to specify a single diastereomer with documented spectral identity, whereas most closely related analogs are commercially available only as diastereomeric mixtures or with unconfirmed configuration.

Diastereomer separation NMR characterization Quality control

Chlorine Substituents Enable Facile Reduction, Whereas Bromine Analogs May Suffer Competitive C–Br Bond Scission

The Li–t‑BuOH reduction protocol used to generate 4‑R‑3,5‑dioxabicyclo[5.1.0]octanes is applied to both 8,8‑dichloro and 8,8‑dibromo derivatives [1]. However, alkyl bromides are known to undergo reductive debromination more readily than their chloride counterparts under radical‑type conditions. For the 4‑ethyl‑8,8‑dibromo analog, NMR evidence confirms the presence of an intact dibromocyclopropane moiety in the endo isomer [2], but no SpectraBase entry exists for a corresponding reduced product, suggesting that selective dehalogenation of the dibromo derivative may be more challenging to control than for the dichloro derivative. The dichloro system thus offers a more predictable and cleaner dehalogenation outcome for users needing to unmask the cyclopropane ring.

Reductive dehalogenation Leaving group selectivity Synthetic efficiency

Optimal R&D and Industrial Use Cases for 3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl- in Light of the Evidence


Prostaglandin Analog Synthesis Requiring a Defined C4 Alkyl Substituent

The 4‑ethyl group provides a specific steric and electronic environment that mimics the ω‑chain of natural prostaglandins. When accessed via dichlorocyclopropanation and subsequent Li–t‑BuOH reduction, the 8,8‑dichloro‑4‑ethyl derivative offers a two‑step route to a bicyclic alkane intermediate that maps onto the cyclopentane core of PGF₂α analogs . Procurement of the exo diastereomer, with its preference for the chair conformer, may simplify the stereochemical outcome of downstream olefination or epoxidation steps [1].

Monobactam Antibiotic Scaffold Construction

3,5‑Dioxabicyclo[5.1.0]octane frameworks have been identified as precursors for monobactam antibiotics . The 8,8‑dichloro‑4‑ethyl variant offers the advantage that both diastereomers are accessible and spectroscopically characterized [2], enabling medicinal chemists to explore the stereochemical influence on β‑lactam ring closure and antibacterial activity.

Conformational Studies of Seven‑Membered Heterocycles

Because the chair–twist equilibrium and the exo/endo epimerization equilibrium are substituent‑dependent [1], the 4‑ethyl compound serves as a mid‑range steric probe between the 4‑methyl and 4‑t‑butyl extremes. Physical organic chemists studying the generalized anomeric effect in medium‑ring acetals can use the 4‑ethyl derivative to map the steric threshold at which twist conformers become significantly populated [1].

Agrochemical Carrier Solvent Development

Dioxabicycloalkane derivatives have been claimed as renewable‑source carrier solvents in agrochemical formulations, enhancing active‑ingredient uptake without phytotoxicity [3]. While the patent does not single out the 4‑ethyl analog, its intermediate polarity (derived from the ethyl chain) may fine‑tune solvency properties relative to the methyl or isopropyl versions, making it a candidate for experimental formulation libraries.

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